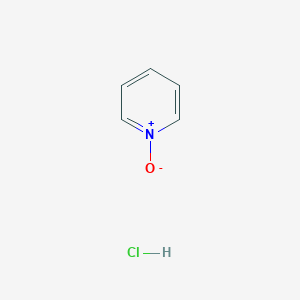

Pyridine 1-oxide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16527-88-1 |

|---|---|

Molecular Formula |

C5H6ClNO |

Molecular Weight |

131.56 g/mol |

IUPAC Name |

1-oxidopyridin-1-ium;hydrochloride |

InChI |

InChI=1S/C5H5NO.ClH/c7-6-4-2-1-3-5-6;/h1-5H;1H |

InChI Key |

DZJLJUXZISUCGU-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)[O-].Cl |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-].Cl |

Other CAS No. |

16527-88-1 |

Synonyms |

pyridine 1-oxide hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of Pyridine 1-Oxide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Pyridine 1-oxide hydrochloride (C₅H₆ClNO), a compound of interest in various chemical and pharmaceutical research domains. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while experimental data for the parent compound, Pyridine 1-oxide, is readily available, specific high-resolution data for its hydrochloride salt is less common in the literature. The data presented here is a consolidation of available information and educated estimations based on the known effects of protonation on the pyridine N-oxide scaffold.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ) ppm (Predicted in D₂O) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-2, H-6 | 8.5 - 8.7 | d | ~6-7 |

| H-4 | 8.2 - 8.4 | t | ~7-8 |

| H-3, H-5 | 7.9 - 8.1 | t | ~7-8 |

| N-OH | Variable (broad) | s | - |

Note: The protonation of the N-oxide oxygen leads to a significant downfield shift of all ring protons compared to Pyridine 1-oxide due to the increased positive charge on the pyridinium ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ) ppm (Predicted in D₂O) |

| C-2, C-6 | ~140 - 142 |

| C-4 | ~138 - 140 |

| C-3, C-5 | ~128 - 130 |

Note: Similar to ¹H NMR, the carbon atoms of the pyridine ring in the hydrochloride salt are expected to be deshielded and shifted downfield compared to Pyridine 1-oxide.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3200-2800 | Broad, Strong | O-H stretch (from N⁺-OH) and C-H stretch (aromatic) |

| ~1640 | Medium | C=C/C=N ring stretching |

| ~1540 | Medium | C=C/C=N ring stretching |

| ~1480 | Medium-Strong | C-H in-plane bending |

| ~1250 | Strong | N-O stretch |

| ~1170 | Medium | C-H in-plane bending |

| ~840 | Strong | C-H out-of-plane bending |

Note: The IR spectrum of this compound is expected to show characteristic bands for the pyridinium ring, the N-O stretching vibration, and a broad O-H stretching band due to the protonated N-oxide group.[1][2][3][4]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 95 | High | [M-HCl]⁺ (Molecular ion of Pyridine 1-oxide) |

| 79 | Moderate | [M-HCl-O]⁺ (Pyridine radical cation) |

| 67 | Low | [C₄H₅N]⁺ |

| 52 | Moderate | [C₄H₄]⁺ |

Note: Under typical electron ionization (EI) mass spectrometry conditions, this compound is expected to readily lose HCl, resulting in a mass spectrum that is virtually identical to that of Pyridine 1-oxide.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (General Parameters):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

IR Spectroscopy

Sample Preparation (ATR-FTIR for Hygroscopic Solids):

-

As this compound is hygroscopic, the Attenuated Total Reflectance (ATR) technique is recommended to minimize exposure to atmospheric moisture.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Introduction:

-

Direct infusion or introduction via a solid probe is suitable.

-

If using electrospray ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile/water.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV (standard).

-

Mass Range: m/z 30-200.

-

Source Temperature: 150-250 °C.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to Pyridine 1-Oxide Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at Pyridine 1-oxide hydrochloride, covering its nomenclature, chemical properties, synthesis, and applications.

Core Nomenclature and Identification

This compound is a key organic compound. Accurate identification is crucial for experimental replication and safety.

| Identifier | Value | Source |

| CAS Number | 16527-88-1 | [1] |

| IUPAC Name | 1-oxidopyridin-1-ium;hydrochloride | [1] |

| Molecular Formula | C5H6ClNO | [1] |

| Synonyms | Pyridine 1-oxide HCl, Pyridine N-oxide hydrochloride | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Pyridine 1-oxide and its hydrochloride salt, which are essential for its application in various experimental settings.

| Property | Value | Notes |

| Molecular Weight | 131.56 g/mol | [1] |

| Parent Compound | Pyridine N-Oxide (CAS: 694-59-7) | [1][2][3] |

| Appearance | Colorless, hygroscopic solid | [4] |

| pKa of Conjugate Acid | 0.8 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process that begins with the oxidation of pyridine to form Pyridine 1-oxide, which is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis of Pyridine 1-Oxide

This protocol is based on the oxidation of pyridine using peracetic acid.

Materials:

-

Pyridine

-

40% Peracetic acid

-

1-liter three-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

Place 110 g (1.39 moles) of pyridine into the three-necked flask equipped with a stirrer and thermometer.

-

While stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid through the dropping funnel at a rate that maintains the reaction temperature at 85°C. This addition should take approximately 50-60 minutes.[5]

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.[5]

Experimental Protocol: Conversion to this compound

Materials:

-

Pyridine 1-oxide acetate (from the previous step)

-

Gaseous hydrogen chloride

-

Gas inlet tube

-

Isopropyl alcohol

-

Ether

Procedure:

-

Bubble a slight excess of gaseous hydrogen chloride into the reaction mixture containing pyridine 1-oxide acetate.[5]

-

Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under a vacuum.[5]

-

The resulting crude this compound is then purified.

-

Purification: Heat the crude product under reflux for 30 minutes with 300 ml of isopropyl alcohol.[5]

-

Cool the solution to room temperature and filter the colorless crystals.[5]

-

Wash the crystals with 50 ml of isopropyl alcohol followed by 50 ml of ether.[5]

Applications in Research and Drug Development

Pyridine 1-oxide and its derivatives are valuable in organic synthesis and have applications in the pharmaceutical industry.

-

Oxidizing Reagent: Pyridine 1-oxide is used as a mild oxidizing reagent in various organic reactions.[4]

-

Ligand in Coordination Chemistry: The feeble basicity of pyridine 1-oxide allows it to act as a ligand in coordination chemistry, forming complexes with various transition metals.[4]

-

Pharmaceutical Intermediate: Pyridine hydrochloride is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibacterial and central nervous system drugs.[6] The N-oxides of various pyridines are precursors to useful drugs such as niflumic acid, pranoprofen, and omeprazole.[4]

-

Drug Cocrystal Development: Pyridine N-oxides have been utilized as coformers in the development of drug cocrystals to improve the aqueous solubility of active pharmaceutical ingredients.[7]

-

Reagent in Synthesis: In organic synthesis, the N-oxide group can be used to direct electrophilic substitution to the 2- and 4-positions of the pyridine ring. The oxygen can subsequently be removed.[4]

References

- 1. This compound | C5H6ClNO | CID 13001057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyridine hydrochloride: a key 'catalyst' for innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine 1-oxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of Pyridine 1-oxide hydrochloride. The information is compiled from crystallographic data and established experimental protocols, offering a detailed resource for professionals in research and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C₅H₆ClNO, is the hydrochloride salt of Pyridine 1-oxide. The formation of this salt involves the protonation of the oxygen atom of the N-oxide group by hydrochloric acid. This interaction significantly influences the electronic structure and bonding within the pyridine ring.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing precise data on its solid-state conformation.

Crystallographic Data

The crystallographic parameters for this compound ([PyNOH][Cl]) have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2383800.[1] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| CCDC Number | 2383800 |

| Chemical Formula | C₅H₆ClNO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.8112(5) |

| b (Å) | 8.9258(3) |

| c (Å) | 17.6828(8) |

| α (°) | 90 |

| β (°) | 108.1780(10) |

| γ (°) | 90 |

| Volume (ų) | 1771.16(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.446 |

| Temperature (K) | 100 |

Table 1: Crystallographic Data for this compound.[1]

Bond Lengths and Angles

Detailed bond lengths and angles for this compound are contained within the crystallographic information file (CIF) associated with CCDC deposition 2383800. While the specific numerical values for individual bond lengths and angles were not available in the publicly accessible search results, the general structural features can be inferred. The protonation at the oxygen atom is expected to lead to a lengthening of the N-O bond compared to the parent Pyridine 1-oxide. The geometry of the pyridine ring is likely to be slightly distorted from perfect planarity due to the crystalline packing forces and hydrogen bonding interactions with the chloride ion.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its characterization by single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

The synthesis of this compound is a two-step process involving the N-oxidation of pyridine followed by salt formation with hydrochloric acid.

Step 1: Synthesis of Pyridine 1-oxide

A common method for the N-oxidation of pyridine involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

-

Materials: Pyridine, Glacial Acetic Acid, 30-40% Hydrogen Peroxide, Isopropyl Alcohol, Diethyl Ether.

-

Procedure:

-

In a suitable reaction vessel, dissolve pyridine in glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the excess peracetic acid and acetic acid are typically removed under vacuum.

-

The resulting Pyridine 1-oxide can be purified by distillation or recrystallization.

-

Step 2: Formation of this compound

-

Materials: Pyridine 1-oxide, Hydrochloric Acid (gaseous or concentrated solution), Isopropyl Alcohol.

-

Procedure:

-

Dissolve the purified Pyridine 1-oxide in a suitable solvent such as isopropyl alcohol.

-

Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., isopropyl alcohol or diethyl ether), and dried under vacuum to yield crystalline this compound.[2]

-

Crystallization for X-ray Diffraction:

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of this compound in an appropriate solvent system, such as ethanol-ether or methanol-chloroform.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3]

-

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.[3]

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.[3]

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

-

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for structural analysis.

Caption: Formation of this compound.

Caption: Experimental Workflow for Structural Analysis.

References

Physical properties of Pyridine 1-oxide hydrochloride (melting point, solubility)

This technical guide provides a detailed overview of the known physical properties of Pyridine 1-oxide hydrochloride, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and methodologies for the characterization of this compound.

Core Physical Properties

This compound (C₅H₅NO·HCl) is the hydrochloride salt of Pyridine 1-oxide. The addition of the hydrochloride group significantly influences the compound's physical characteristics, particularly its polarity and, consequently, its solubility profile.

The following table summarizes the key physical properties of this compound. For comparative purposes, data for the parent compound, Pyridine 1-oxide, is also included where available.

| Property | This compound | Pyridine 1-oxide |

| Melting Point | 179.5-181 °C | 62-67 °C[1][2] |

| Molecular Formula | C₅H₆ClNO[3] | C₅H₅NO[4] |

| Molecular Weight | 131.56 g/mol | 95.10 g/mol |

| Appearance | Crystals (from isopropanol) | Deliquescent, colorless solid[5] |

| Solubility | While specific quantitative data is not readily available, it is anticipated to be highly soluble in water and other polar solvents. This is inferred from the high water solubility of both Pyridine N-oxide and pyridine hydrochloride.[4][5][6] | Soluble in water and most polar solvents.[5] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for reproducible and accurate results. The following are standard methodologies applicable to the characterization of this compound.

The melting point of a crystalline solid is a critical indicator of its purity. The recommended method for determining the melting point of this compound is the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating run can be performed to approximate the melting range.

-

For a more precise measurement, heat the block rapidly to about 15-20 °C below the expected melting point (179-181 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

A standard method for determining the solubility of a solid in a solvent is the shake-flask method. This protocol can be adapted to various solvents to establish a comprehensive solubility profile for this compound.

Apparatus:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Place the vial in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

-

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a synthesized compound like this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

References

- 1. Pyridine N-oxide 95 694-59-7 [sigmaaldrich.com]

- 2. Pyridine-N-oxide | 694-59-7 [chemicalbook.com]

- 3. This compound | C5H6ClNO | CID 13001057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

A Comparative Analysis of the Acidity and Basicity of Pyridine 1-Oxide Hydrochloride and Pyridine

An In-Depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive comparison of the acidity and basicity of pyridine and its N-oxide derivative, presented as pyridine 1-oxide hydrochloride. A fundamental understanding of the basicity of these heterocyclic compounds is critical for researchers, scientists, and drug development professionals, as it profoundly influences molecular interactions, solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

Comparative Basicity: A Quantitative Overview

The basicity of a compound is most effectively quantified by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a weaker acid, and therefore, a stronger parent base. This compound is the salt of the protonated form of pyridine 1-oxide.

The key quantitative data for comparing the basicity of pyridine and pyridine 1-oxide are summarized below.

| Compound | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |

| Pyridine | Pyridinium ion | 5.23[1][2] | Stronger Base |

| Pyridine 1-oxide | 1-Hydroxypyridinium ion | 0.8[3] | Weaker Base |

As the data indicates, pyridine is a significantly stronger base than pyridine 1-oxide by several orders of magnitude.

The Structural and Electronic Basis for Basicity Differences

The substantial difference in basicity between pyridine and pyridine 1-oxide arises from the electronic effects of the N-oxide functional group.

-

Pyridine: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital. This lone pair is not part of the aromatic π-system and is readily available for protonation, making pyridine a moderately strong organic base.[2]

-

Pyridine 1-oxide: The introduction of the N-oxide group fundamentally alters the electronic properties of the heterocyclic ring. The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making its lone pair less available for donation to a proton. Consequently, pyridine 1-oxide is a much weaker base.[3][4] Protonation occurs at the oxygen atom, and the resulting conjugate acid is significantly more acidic (lower pKa) than the pyridinium ion.

The protonation equilibria for both compounds are illustrated in the following diagram.

Caption: Protonation equilibria for pyridine and pyridine 1-oxide.

Experimental Protocol: pKa Determination via NMR Spectroscopy

A robust method for the experimental determination of pKa values for heterocyclic bases like pyridine and its derivatives involves Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons on the heterocyclic ring are sensitive to the protonation state of the molecule.[5]

Methodology:

-

Sample Preparation: A solution of the subject compound (e.g., pyridine) is prepared in deuterium oxide (D₂O). A chemical shift standard, such as tetramethylammonium iodide, is added.[5]

-

pH Adjustment: The pH of the solution is carefully adjusted by the incremental addition of strong acid (e.g., HCl) and strong base (e.g., KOH) solutions.[5]

-

Spectral Acquisition: A ¹H NMR spectrum is acquired at a series of different pH values.

-

Data Analysis: The chemical shift (δ) of a specific proton on the ring is plotted against the measured pH of the solution. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The pKa is determined from the Henderson-Hasselbalch equation adapted for chemical shifts: pKa = pH + log[(δ_B - δ_obs) / (δ_obs - δ_BH⁺)] Where:

-

δ_obs is the observed chemical shift at a given pH.

-

δ_B is the chemical shift of the fully deprotonated base.

-

δ_BH⁺ is the chemical shift of the fully protonated conjugate acid. The pKa corresponds to the pH at the inflection point of the titration curve, where the concentrations of the base and its conjugate acid are equal.[5]

-

The general workflow for this experimental procedure is outlined below.

References

The Crucial Role of Pyridine 1-Oxide Hydrochloride in Modern Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridine 1-oxide hydrochloride serves as a pivotal precursor in the synthesis of a diverse array of pharmaceutical compounds. Its unique chemical properties, stemming from the N-oxide functional group, render the pyridine ring more susceptible to a variety of chemical transformations that are essential for building the complex molecular architectures of modern drugs. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug development, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Chemical Properties and Reactivity

Pyridine 1-oxide, and by extension its hydrochloride salt, exhibits significantly different reactivity compared to pyridine. The N-oxide group is a strong electron-donating group, which activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic substitution reactions.[1][2] The hydrochloride salt is a stable, crystalline solid that is often used for ease of handling and purification.[3]

The key transformations involving this compound in drug synthesis include:

-

Chlorination: The activated pyridine ring can be readily chlorinated at the 2- and 4-positions using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[4] This is a critical step in the synthesis of many drug intermediates.

-

Nitration: The N-oxide group facilitates the nitration of the pyridine ring, typically at the 4-position.

-

Deoxygenation: The N-oxide can be efficiently removed to revert to the pyridine scaffold, a crucial final step in many synthetic routes.[5][6]

-

Cross-Coupling Reactions: Pyridine N-oxides can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds essential for building complex drug molecules.[1]

Applications in the Synthesis of Key Pharmaceutical Ingredients

This compound is a versatile precursor for a range of active pharmaceutical ingredients (APIs). Notable examples include anticancer agents, antivirals, and kinase inhibitors.

Anticancer Agents

The pyridine scaffold is a common feature in many anticancer drugs.[7][8] this compound serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies.

Example: Synthesis of Pyridine-Urea Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[7][9][10][11] Several pyridine-urea derivatives have been synthesized and shown to exhibit potent inhibitory activity against VEGFR-2.[7][12] The synthesis often involves the functionalization of a pyridine ring, which can be derived from pyridine 1-oxide.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Key downstream effectors include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9][10][13]

Proton Pump Inhibitors

Example: Synthesis of Omeprazole

Omeprazole, a widely used proton pump inhibitor, is synthesized from a substituted pyridine N-oxide precursor, namely 2,3,5-trimethylpyridine N-oxide.[1][12][14][15][16][17] The synthesis involves the activation of the pyridine ring by N-oxidation, followed by functionalization and coupling with a benzimidazole moiety.

Synthetic Workflow for Omeprazole

The general synthetic strategy for omeprazole starting from 2,3,5-trimethylpyridine is outlined below. The initial N-oxidation is a critical step to enable subsequent reactions.

Antifungal and Antibacterial Agents

Example: Synthesis of Zinc Pyrithione

Zinc pyrithione is a well-known antifungal and antibacterial agent commonly used in anti-dandruff shampoos. Its synthesis starts from 2-chloropyridine, which is first oxidized to 2-chloropyridine N-oxide.[12][18][19][20][21][22] This intermediate is then converted to the sodium salt of pyrithione, followed by chelation with a zinc salt.

Experimental Protocols

Synthesis of 2-Chloropyridine 1-Oxide

This protocol describes a common method for the synthesis of 2-chloropyridine 1-oxide from 2-chloropyridine.

Materials:

-

2-Chloropyridine

-

Hydrogen peroxide (30%)

-

Tungstic acid

-

Concentrated sulfuric acid

-

Distilled water

-

Calcium hydroxide emulsion

Procedure:

-

To a 250 mL four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 25 mL of 2-chloropyridine, 28 mL of distilled water, 1.1 mL of 98% concentrated sulfuric acid, and 2.2 g of tungstic acid.[8]

-

Heat the mixture to 70°C with stirring.[8]

-

Slowly add 30 mL of 30% hydrogen peroxide dropwise over approximately 12 hours, maintaining the temperature between 70-80°C.[8]

-

After the addition is complete, continue stirring at 75-80°C for another 24 hours.[8]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to a pH of 6-7 with a calcium hydroxide emulsion to precipitate calcium tungstate.[8]

-

Filter the mixture and wash the precipitate.

-

The filtrate containing 2-chloropyridine 1-oxide can be used directly in subsequent steps or the product can be isolated by evaporation of the solvent.

Synthesis of 4-Chlorothis compound

This protocol outlines the synthesis of 4-chloropyridine 1-oxide from 4-nitropyridine 1-oxide.

Materials:

-

4-Nitropyridine 1-oxide

-

Acetyl chloride

-

Ice-water

-

Sodium carbonate

-

Chloroform

-

Acetone

Procedure:

-

In a flask equipped with a reflux condenser, cautiously add 8 g of 4-nitropyridine 1-oxide in small portions to 40 mL of acetyl chloride.[23]

-

Gently warm the mixture to initiate the reaction, which can be vigorous.[23]

-

After the initial reaction subsides, warm the mixture at approximately 50°C for 30 minutes to form a crystalline mass.[23]

-

Carefully decompose the reaction mixture with ice-water.[23]

-

Make the solution alkaline with sodium carbonate and extract the product several times with chloroform.[23]

-

Dry the combined chloroform extracts over sodium carbonate and evaporate the solvent.[23]

-

Recrystallize the crude product from acetone to obtain colorless needles of 4-chloropyridine 1-oxide.[23] The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from pyridine 1-oxide precursors.

Table 1: Synthesis of Zinc Pyrithione - Reaction Yields

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | N-oxidation of 2-chloropyridine | H₂O₂, TS-1 catalyst | >97 | [19] |

| 2 | Overall Synthesis | 2-chloropyridine, H₂O₂, NaHS, ZnSO₄ | 92 | [19] |

Table 2: Biological Activity of Pyridine-Urea Based Anticancer Agents

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea Derivative 8e | VEGFR-2 | MCF-7 | 0.11 (72h) | [12] |

| Pyridine-Urea Derivative 8n | VEGFR-2 | MCF-7 | 0.80 (72h) | [12] |

| Doxorubicin (Reference) | - | MCF-7 | 1.93 | [12] |

Conclusion

This compound is an indispensable building block in the pharmaceutical industry. Its enhanced reactivity compared to pyridine allows for a wide range of synthetic transformations that are crucial for the efficient construction of complex drug molecules. From widely used proton pump inhibitors like omeprazole to targeted anticancer agents and common antifungals, the versatility of this precursor is evident. The detailed protocols and data presented in this guide underscore the practical importance of this compound in modern drug discovery and development. Further research into novel applications and synthetic methodologies involving this key intermediate will undoubtedly continue to enrich the landscape of medicinal chemistry.

References

- 1. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. scribd.com [scribd.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]

- 19. Synthesis method of zinc pyrithione (2017) | Wu Siqing | 1 Citations [scispace.com]

- 20. CN106588762A - Synthesis method of zinc pyrithione - Google Patents [patents.google.com]

- 21. CN102702093B - Synthetic method of zinc pyrithione - Google Patents [patents.google.com]

- 22. CN108373446B - Synthesis method of high-quality zinc pyrithione - Google Patents [patents.google.com]

- 23. prepchem.com [prepchem.com]

Methodological & Application

Application Note & Protocol: Laboratory Scale Preparation of Pyridine 1-Oxide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine 1-oxide and its derivatives are important intermediates in organic synthesis and drug development. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating certain nucleophilic substitution reactions and influencing the pharmacological activity of molecules. This document provides a detailed protocol for the laboratory-scale synthesis of Pyridine 1-oxide hydrochloride, a stable, crystalline salt of Pyridine 1-oxide. The primary synthetic route described herein involves the oxidation of pyridine using peracetic acid, followed by conversion to the hydrochloride salt.

Reaction Scheme

The overall reaction involves two main steps:

-

N-Oxidation of Pyridine: Pyridine is oxidized to Pyridine 1-oxide acetate using peracetic acid, which is typically generated in situ from hydrogen peroxide and acetic acid.

-

Formation of Hydrochloride Salt: The resulting Pyridine 1-oxide acetate is then converted to the more stable this compound by introducing hydrogen chloride.

Quantitative Data Summary

The following tables summarize the typical reagents, their quantities, and the expected product yield for this synthesis.

Table 1: Reagents and Stoichiometry

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |

| Pyridine | C₅H₅N | 79.10 | 1.39 | 110 g |

| 40% Peracetic Acid | CH₃CO₃H | 76.05 | 1.50 | 250 mL (285 g) |

| Gaseous Hydrogen Chloride | HCl | 36.46 | ~1.40 | ~51 g (slight excess) |

| Isopropyl Alcohol | C₃H₈O | 60.10 | - | 300 mL (for purification) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL (for washing) |

Table 2: Product Data

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (g) | Expected Yield (%) | Melting Point (°C) |

| This compound | C₅H₆ClNO | 131.56 | 139 - 152 | 76 - 83 | 179.5 - 181 |

Experimental Protocol

Safety Precautions:

-

Reactions involving peracids and peroxy compounds should be conducted behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Peroxy compounds should be added to the organic material, not the other way around.[1]

Apparatus:

-

1-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Gas inlet tube

-

Steam bath

-

Vacuum source

-

Reflux condenser

-

Büchner funnel and filter flask

Procedure:

Part A: Synthesis of Pyridine 1-Oxide Acetate

-

Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Begin stirring the pyridine and add 250 mL (285 g, 1.50 moles) of 40% peracetic acid from the dropping funnel.[1][2]

-

Control the rate of addition to maintain the reaction temperature at 85°C. This addition should take approximately 50-60 minutes.[1][2]

-

After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.[1][2]

Part B: Conversion to this compound

-

Replace the dropping funnel with a gas inlet tube.

-

Bubble a slight excess of gaseous hydrogen chloride (approximately 51 g) into the reaction mixture.[1][2]

-

Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.[1][2]

Part C: Purification of this compound

-

To the residual this compound, add 300 mL of isopropyl alcohol.[1][2]

-

Allow the solution to cool to room temperature, which will cause colorless crystals of this compound to form.[1][2]

-

Collect the crystals by filtration using a Büchner funnel.[1][2]

-

Wash the crystals with 50 mL of isopropyl alcohol, followed by 50 mL of diethyl ether.[1][2]

-

Dry the purified crystals. The expected yield is 139–152 g (76–83%) with a melting point of 179.5–181°C.[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction pathway for this compound synthesis.

References

Application Notes and Protocols for the Industrial Scale Production of Pyridine 1-oxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Pyridine 1-oxide hydrochloride. This compound is a valuable intermediate in the pharmaceutical and chemical industries, utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The following sections detail the primary synthesis routes, experimental procedures, and safety considerations for large-scale production.

Introduction

Pyridine 1-oxide, also known as Pyridine N-oxide, is the N-oxide derivative of pyridine.[1] Its hydrochloride salt is often preferred in industrial settings due to its solid, non-hygroscopic nature, which facilitates handling, storage, and precise dosing in subsequent reactions. The synthesis of this compound is a two-step process: the oxidation of pyridine to Pyridine 1-oxide, followed by the conversion of the N-oxide to its hydrochloride salt. Several methods exist for the initial oxidation step, with the choice of oxidizing agent being a critical factor in terms of safety, cost, and environmental impact on an industrial scale. This document will focus on three prominent methods for the N-oxidation of pyridine:

-

Peracetic Acid Oxidation: A well-established and high-yielding method.[2]

-

Urea-Hydrogen Peroxide (UHP) Oxidation: A safer alternative to concentrated hydrogen peroxide solutions.[3]

-

m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation: A highly efficient method, though the cost of the reagent can be a consideration for industrial-scale production.[4]

Signaling Pathway of Pyridine N-Oxidation

The fundamental chemical transformation involves the oxidation of the nitrogen atom in the pyridine ring. This can be represented by the following general signaling pathway:

Caption: General chemical pathway for the N-oxidation of pyridine.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound using the three aforementioned methods.

Method 1: Peracetic Acid Oxidation

This method is a robust and widely used industrial process for the synthesis of Pyridine 1-oxide.[2]

3.1.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound via peracetic acid oxidation.

3.1.2. Detailed Protocol

-

Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 110 kg (1.39 kmol) of pyridine.

-

N-Oxidation: Begin stirring the pyridine and slowly add 285 kg (1.50 kmol) of 40% peracetic acid through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

Cooling: After the addition is complete, continue stirring the reaction mixture until the temperature cools to 40°C.

-

Hydrochloride Salt Formation: Replace the addition funnel with a gas inlet tube and bubble a slight excess of gaseous hydrogen chloride (approximately 51 kg) into the reaction mixture.

-

Solvent Removal: The acetic acid and any excess peracetic acid are removed by warming the mixture on a steam bath under vacuum.

-

Purification: The residual crude this compound is purified by refluxing for 30 minutes with 300 L of isopropyl alcohol. The solution is then cooled to room temperature to allow for crystallization.

-

Isolation: The colorless crystals are collected by filtration and washed sequentially with 50 L of isopropyl alcohol and 50 L of diethyl ether.

-

Drying: The final product is dried under vacuum to yield 139–152 kg (76–83%) of this compound.[5]

Method 2: Urea-Hydrogen Peroxide (UHP) Oxidation

This method offers a safer alternative by utilizing a solid, stable source of hydrogen peroxide.[3]

3.2.1. Detailed Protocol

-

Preparation of UHP: In a suitable reactor, prepare the urea-hydrogen peroxide adduct by reacting urea and hydrogen peroxide in a molar ratio of 1:1 to 1:1.5. A stabilizer may be added.

-

Reaction Setup: In a separate reactor, charge the starting pyridine material.

-

N-Oxidation: Add the prepared urea-hydrogen peroxide mixture to the pyridine. The molar ratio of pyridine to the UHP mixture is typically 1:1 to 1:3.5. The reaction is carried out in the presence of an acid anhydride (e.g., acetic anhydride) and a solvent such as ethyl acetate or isopropyl acetate. The reaction is maintained at a temperature of 30-40°C.

-

Work-up: After the reaction is complete (monitored by a suitable method like HPLC), the mixture is cooled to 0-10°C. A reducing agent such as sodium bisulfite solution is added to quench any remaining peroxides. The pH of the mixture is then adjusted to 8-10 with an alkaline solution (e.g., sodium bicarbonate).

-

Extraction and Concentration: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then concentrated under vacuum to yield crude Pyridine 1-oxide.

-

Hydrochloride Salt Formation and Purification: The crude Pyridine 1-oxide is dissolved in a suitable solvent and treated with gaseous hydrogen chloride as described in Method 1 (Section 3.1.2, steps 4-8) to yield the hydrochloride salt.

Method 3: m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

This method is known for its high efficiency and mild reaction conditions.[4]

3.3.1. Detailed Protocol

-

Reaction Setup: In a reactor, dissolve the pyridine compound in dichloromethane at a temperature of 0-5°C.

-

N-Oxidation: While stirring, add m-chloroperoxybenzoic acid (m-CPBA) to the solution. The reaction is typically carried out for 20-26 hours at a temperature of 20-25°C.

-

Work-up: The reaction solution is concentrated, and water is added to the residue. The pH of the mixed solution is adjusted to 4-5. The mixture is stirred for 2-3 hours, and the byproduct, m-chlorobenzoic acid, precipitates and is removed by filtration.

-

Isolation of N-Oxide: The filtrate containing the Pyridine 1-oxide is concentrated and dried to obtain the crude product.

-

Hydrochloride Salt Formation and Purification: The crude Pyridine 1-oxide is then converted to its hydrochloride salt and purified as described in Method 1 (Section 3.1.2, steps 4-8).

Data Presentation

The following table summarizes the key quantitative data for the different synthesis methods.

| Parameter | Method 1: Peracetic Acid | Method 2: Urea-Hydrogen Peroxide | Method 3: m-CPBA |

| Starting Material | Pyridine | Pyridine | Pyridine |

| Oxidizing Agent | 40% Peracetic Acid | Urea-Hydrogen Peroxide | m-Chloroperoxybenzoic Acid |

| Molar Ratio (Pyridine:Oxidant) | 1 : 1.08 | 1 : (1-3.5) | 1 : (1.45-1.55) |

| Reaction Temperature | 85°C | 30-40°C | 20-25°C |

| Reaction Time | 50-60 minutes (addition) | Not specified | 20-26 hours |

| Solvent | None (Acetic acid is byproduct) | Ethyl acetate, Isopropyl acetate | Dichloromethane |

| Yield (Pyridine 1-oxide) | 78-83%[2] | 68%[3] | 90-97%[4] |

| Yield (Hydrochloride Salt) | 76-83%[5] | Not specified | Not specified |

| Purity (Pyridine 1-oxide) | Not specified | 95.6-96% (HPLC)[3] | 95-97%[4] |

| Melting Point (Hydrochloride Salt) | 179.5–181°C[5] | Not specified | Not specified |

Safety Considerations

The industrial-scale production of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.

-

Peracetic Acid: A strong oxidizing agent and corrosive. It can cause severe skin burns and eye damage.[6] It is also flammable and can be explosive. Handle with extreme caution in a well-ventilated area, away from combustible materials.[7] Appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is mandatory.[8]

-

Urea-Hydrogen Peroxide (UHP): A solid and more stable source of hydrogen peroxide, but it is still a strong oxidizing agent and should be handled with care.

-

m-Chloroperoxybenzoic Acid (m-CPBA): A solid, but it is a shock-sensitive and potentially explosive peroxide. It should be stored and handled according to the manufacturer's safety data sheet (SDS).

-

Hydrogen Chloride (gas): A corrosive and toxic gas. It should be handled in a closed system with appropriate scrubbing for any unreacted gas.

General Safety Precautions:

-

All reactions should be carried out in well-maintained reactors designed for the specific reaction conditions.

-

Ensure adequate ventilation and have emergency procedures in place for spills or accidental releases.

-

All personnel must be thoroughly trained on the hazards of the chemicals being used and the correct handling procedures.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Reactions involving peroxides should be conducted behind a safety shield. Peroxy compounds should be added to the organic material, never the reverse.[2]

Conclusion

The industrial-scale production of this compound can be achieved through several viable synthetic routes. The choice of method will depend on factors such as cost, safety considerations, and available equipment. The peracetic acid method is a well-documented and high-yielding process suitable for large-scale manufacturing. The urea-hydrogen peroxide method offers a safer alternative with respect to the handling of peroxides. The m-CPBA method provides excellent yields under mild conditions but may be less cost-effective for very large quantities. Regardless of the method chosen, strict adherence to safety protocols is paramount to ensure a safe and efficient production process.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. Synthesis of Pyridine-n-oxide - Chempedia - LookChem [lookchem.com]

- 6. purdue.edu [purdue.edu]

- 7. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

- 8. multimedia.3m.com [multimedia.3m.com]

Application Notes and Protocols: Pyridine 1-Oxide Hydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyridine 1-oxide hydrochloride as a versatile ligand in coordination chemistry. This document details its coordination behavior, summarizes key quantitative data, and provides experimental protocols for the synthesis and characterization of its metal complexes. The information herein is intended to facilitate the application of this compound in the design and synthesis of novel coordination compounds for various applications, including catalysis and materials science.

Introduction to this compound as a Ligand

Pyridine 1-oxide, the N-oxide derivative of pyridine, is a heterocyclic compound that acts as a versatile ligand in coordination chemistry.[1] Its hydrochloride salt, this compound (PyO·HCl), serves as a convenient and stable precursor for introducing the pyridine 1-oxide ligand into metal coordination spheres. The coordination typically occurs through the oxygen atom of the N-oxide group, which acts as a Lewis base, donating a lone pair of electrons to a metal center.[2] This interaction is influenced by the electronic and steric properties of both the metal ion and the pyridine ring. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.79, indicating it is a weakly basic ligand.[2]

The coordination of pyridine 1-oxide to a metal center can lead to the formation of a variety of complexes with different geometries, including octahedral, tetrahedral, and square planar arrangements.[2][3] The resulting metal complexes have shown promise in various applications, including as catalysts and as precursors for the synthesis of advanced materials.

Quantitative Data on Pyridine 1-Oxide and its Metal Complexes

The following tables summarize key quantitative data for free pyridine 1-oxide and its coordination complexes, providing a basis for comparison and characterization.

Spectroscopic Data

The coordination of pyridine 1-oxide to a metal center induces characteristic shifts in its vibrational and nuclear magnetic resonance spectra.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹) of Pyridine 1-Oxide and its Complexes

| Compound/Complex | ν(N-O) | ν(C-H) | Other Key Bands | Reference(s) |

| Pyridine 1-Oxide | ~1265 | ~3050-3100 | Ring vibrations: ~1600-1400 | [4][5][6] |

| [Zn(PyO)₂Cl₂] | Lowered | Shifted | New bands for ν(Zn-O) and ν(Zn-Cl) | [7] |

| [Mn(PyO)₂(NCS)₂]n | Lowered | Shifted | Bands for NCS⁻ ligand | [8] |

| [Cu₂(OBz)₄(PyO)₂] | Lowered | Shifted | Bands for benzoate ligand | [9] |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Pyridine 1-Oxide and its Derivatives

| Compound | H-2, H-6 | H-3, H-5 | H-4 | Solvent | Reference(s) |

| Pyridine 1-Oxide | 8.25-8.27 (m) | 7.35-7.37 (m) | 7.35-7.37 (m) | CDCl₃ | [10] |

| 3-Bromopyridine 1-Oxide | 8.19-8.21 (dq), 8.39-8.40 (t) | 7.21-7.24 (dd) | 7.45-7.47 (dq) | CDCl₃ | [10] |

| Nicotinic Acid N-Oxide | 8.42-8.44 (dd), 8.48 (s) | 7.53-7.55 (dd) | 7.76-7.78 (d) | DMSO | [10] |

Note: The chemical shifts in paramagnetic complexes can be significantly different and are temperature-dependent.[11]

Structural Data

X-ray crystallography provides precise information on the geometry and bonding within pyridine 1-oxide complexes.

Table 3: Selected Bond Lengths (Å) and Angles (°) for Hexakis(pyridine 1-oxide)metal(II) Complexes

| Complex | M-O Distance (avg.) | N-O Distance (avg.) | C-N-C Angle (avg.) | M-O-N Angle (avg.) | Reference(s) |

| [Ni(ONC₅H₅)₆]²⁺ | - | - | - | ~130 | [2] |

| --INVALID-LINK--₂ | - | - | - | - | [12] |

| [Mn(ONC₅H₅)₆]²⁺ | - | - | - | - | [2] |

Note: Specific bond lengths and angles can vary depending on the counter-ion and crystal packing.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of this compound and a representative metal complex.

Synthesis of this compound

This protocol describes the oxidation of pyridine followed by conversion to its hydrochloride salt.

Protocol 1: Synthesis of this compound

Materials:

-

Pyridine

-

40% Peracetic acid

-

Gaseous hydrogen chloride

-

Isopropyl alcohol

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

To convert the resulting pyridine 1-oxide acetate to the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approximately 51 g) into the reaction mixture.

-

Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

-

Purify the residual this compound by refluxing it with 300 ml of isopropyl alcohol for 30 minutes.

-

Cool the solution to room temperature and filter the resulting colorless crystals.

-

Wash the crystals with 50 ml of isopropyl alcohol followed by 50 ml of diethyl ether.

-

Dry the purified this compound.

Synthesis of a Transition Metal Complex: Hexakis(pyridine 1-oxide)nickel(II) Tetrafluoroborate

This protocol outlines the synthesis of a common octahedral complex of pyridine 1-oxide.

Protocol 2: Synthesis of --INVALID-LINK--₂

Materials:

-

Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

-

This compound

-

Triethyl orthoformate

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve a specific amount of Ni(BF₄)₂·6H₂O in a minimal amount of ethanol.

-

To dehydrate the nickel salt, add an excess of triethyl orthoformate and stir the mixture at room temperature for 1 hour.

-

In a separate flask, dissolve a stoichiometric amount (6 equivalents) of this compound in ethanol. If the free base, pyridine 1-oxide, is used, this step can be performed directly. If starting from the hydrochloride, a base may be needed to deprotonate the ligand prior to coordination, or the reaction may proceed with the evolution of HCl.

-

Slowly add the pyridine 1-oxide solution to the nickel tetrafluoroborate solution with constant stirring.

-

A precipitate of the complex should form upon mixing or after a short period of stirring.

-

Collect the precipitate by filtration.

-

Wash the product with small portions of cold ethanol and then with diethyl ether.

-

Dry the complex under vacuum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in coordination chemistry.

Caption: Coordination of Pyridine 1-Oxide to a Metal Center.

Caption: General Experimental Workflow for Complex Synthesis.

Applications in Coordination Chemistry

Coordination complexes of pyridine 1-oxide have demonstrated utility in several areas of chemical research.

-

Catalysis: Copper complexes with pyridine-based ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions and carbon dioxide electroreduction.[13] The electronic properties of the pyridine 1-oxide ligand can be tuned by introducing substituents on the pyridine ring, thereby influencing the catalytic performance of the metal center.

-

Materials Science: The ability of pyridine 1-oxide to bridge metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[9] These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

-

Bioinorganic Chemistry: Some metal complexes of pyridine N-oxide derivatives have been studied for their biological activities. For instance, zinc pyrithione, a complex of a sulfur-substituted pyridine-N-oxide, exhibits fungistatic and bacteriostatic properties.[2]

These application notes are intended to serve as a valuable resource for researchers interested in utilizing this compound as a ligand in coordination chemistry. The provided data and protocols offer a solid foundation for the synthesis and characterization of novel coordination compounds with tailored properties and functions.

References

- 1. baranlab.org [baranlab.org]

- 2. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]

- 3. Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-N-oxide(694-59-7) IR Spectrum [chemicalbook.com]

- 5. Pyridine, 1-oxide [webbook.nist.gov]

- 6. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]

- 13. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of Pyridine 1-Oxide Hydrochloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine 1-oxide hydrochloride is a versatile reagent and intermediate in the synthesis of a wide range of agrochemicals. Its enhanced reactivity compared to pyridine makes it a valuable precursor for introducing various functional groups onto the pyridine ring, which is a common scaffold in many pesticides, herbicides, and fungicides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic substitution reactions that are crucial for building the complex molecular architectures of modern agrochemicals. Furthermore, the hydrochloride salt form enhances the compound's stability and handling properties. These application notes provide detailed protocols and quantitative data for the synthesis of key agrochemical intermediates and final products derived from pyridine 1-oxide.

Key Applications of this compound in Agrochemical Synthesis

This compound serves as a key starting material for the synthesis of several important classes of agrochemicals, including:

-

Insecticides: Notably, the synthesis of chlorpyrifos, a broad-spectrum organophosphate insecticide, relies on intermediates derived from pyridine 1-oxide.

-

Herbicides: The bipyridyl herbicides, paraquat and diquat, are synthesized from pyridine precursors, and the use of pyridine 1-oxide can offer alternative synthetic routes.

The general strategy involves the activation of the pyridine ring by N-oxidation, followed by functionalization (e.g., chlorination) and subsequent reaction steps to build the final agrochemical product. The hydrochloride salt is typically neutralized in situ or in a separate step to liberate the free pyridine N-oxide for reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyridine from Pyridine 1-Oxide

2-Chloropyridine is a critical intermediate for the synthesis of various agrochemicals. A common method for its preparation is the chlorination of pyridine 1-oxide using phosphorus oxychloride (POCl₃).

Reaction Scheme:

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (optional, for improved regioselectivity)[1]

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of this compound (optional but recommended): In a fume hood, dissolve this compound in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyridine 1-oxide.

-

Chlorination: To a stirred solution of pyridine 1-oxide in a suitable solvent (e.g., excess POCl₃ or an inert solvent like chloroform), slowly add phosphorus oxychloride at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

-

Extraction and Purification: The product is extracted with an organic solvent such as dichloromethane or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 2-chloropyridine is then purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Pyridine 1-oxide | [1] |

| Reagent | Phosphorus oxychloride | [1] |

| Additive | Triethylamine | [1] |

| Yield | 90% | [1] |

| Selectivity for 2-chloropyridine | 99.2% | [1] |

Protocol 2: Synthesis of 3,5,6-Trichloro-2-pyridinol - A Precursor for Chlorpyrifos

3,5,6-Trichloro-2-pyridinol is the key intermediate for the synthesis of the insecticide chlorpyrifos. It can be synthesized from 2,3,5,6-tetrachloropyridine, which in turn can be prepared from pyridine through a series of chlorination steps.

Reaction Scheme:

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Hydrolysis: In a three-necked flask, add 2,3,5,6-tetrachloropyridine and deionized water. Heat the mixture to 95°C with stirring.[2]

-

Base Addition: Slowly add a solution of potassium hydroxide, maintaining the pH of the reaction mixture between 9.5 and 10.[2]

-

Reaction: Maintain the stirring at 95°C for 30 minutes.[2]

-

Filtration: Filter the hot reaction mixture to remove any insoluble impurities.[2]

-

Precipitation: Transfer the filtrate to an autoclave and add a phase transfer catalyst (e.g., benzyltrimethylammonium chloride). Seal the autoclave, stir, and heat to 120°C for 4 hours.[2]

-

Isolation: Cool the reaction to 25°C and adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.[2]

-

Purification: Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-Tetrachloropyridine | [2] |

| Reagent | Potassium hydroxide | [2] |

| Temperature | 120°C | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | High | [2] |

| Product Purity | 99.08% | [2] |

Protocol 3: Synthesis of Chlorpyrifos

Chlorpyrifos is synthesized by the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethylthiophosphoryl chloride.

Reaction Scheme:

2 C₅H₅N + [Catalyst] → C₁₀H₈N₂ + H₂

Caption: Synthetic pathway for the insecticide Chlorpyrifos.

Caption: Synthetic pathways for the herbicides Diquat and Paraquat.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of a variety of important agrochemicals. The protocols and data presented here provide a foundation for researchers and professionals in the field to develop and optimize synthetic routes to these vital crop protection agents. The enhanced reactivity of the pyridine N-oxide allows for efficient functionalization of the pyridine ring, leading to the creation of complex and effective agrochemical molecules. Further research into novel catalytic systems and reaction conditions will continue to enhance the utility of this compound in this critical area of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyridine 1-oxide hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Pyridine 1-oxide hydrochloride. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route, which typically involves the oxidation of pyridine followed by salt formation. Potential impurities include:

-

Unreacted Pyridine: Incomplete oxidation can leave residual starting material.

-

Solvents from Synthesis: Acetic acid and peracetic acid are commonly used in the oxidation step and can remain if not properly removed.

-

Colored Byproducts: The reaction mixture can often be yellow to light brown, indicating the presence of colored impurities.

-

Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere.

Q2: What is the recommended primary purification technique for this compound?

A2: The most commonly cited and effective method for purifying this compound is recrystallization, particularly from isopropyl alcohol.[1] This technique is effective at removing most common impurities, resulting in colorless crystals.

Q3: My purified this compound is still colored. How can I remove the color?

A3: If recrystallization alone does not yield a colorless product, treatment with activated carbon is recommended. Activated carbon has a high surface area and can adsorb colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product before filtration and crystallization.

Q4: How can I dry my purified this compound?

A4: Due to its hygroscopic nature, it is crucial to thoroughly dry the purified product. Standard methods include:

-

Vacuum Drying: Drying the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) is effective.

-

Azeotropic Distillation: For rigorous drying, azeotropic distillation can be employed. While not always necessary for the hydrochloride salt, azeotroping with a solvent like toluene is a common method for drying pyridine N-oxides.

Q5: How should I store purified this compound?

A5: To prevent moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Very little or no precipitate forms upon cooling. | - Too much solvent was used.- The compound is highly soluble in the solvent even at low temperatures.- The cooling process was too rapid. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Place the solution in an ice bath or refrigerator to further decrease the temperature and induce crystallization.- If crystals still do not form, consider adding a small seed crystal of pure this compound to initiate crystallization.- If the compound is too soluble, consider a different recrystallization solvent or a solvent mixture. |

| A significant amount of product remains in the mother liquor. | - The chosen solvent is not optimal (i.e., the compound has significant solubility at low temperatures). | - Cool the filtrate to a lower temperature (e.g., in a freezer) to see if more product crystallizes.- Evaporate a portion of the solvent from the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower. |

Issue 2: Oiling Out During Recrystallization

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| The dissolved solid separates as an oil rather than crystals upon cooling. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The presence of impurities can sometimes inhibit crystallization. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.- Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.- Add a seed crystal to the cooled, supersaturated solution.- Consider using a lower-boiling point solvent for recrystallization. |

Issue 3: Persistent Color After Activated Carbon Treatment

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| The solution or final crystals remain colored after treatment with activated carbon. | - Insufficient amount of activated carbon was used.- The contact time with the activated carbon was too short.- The type of activated carbon used was not effective for the specific impurities.- The impurities are not readily adsorbed by activated carbon. | - Increase the amount of activated carbon (e.g., from 1-2% w/w to 3-5% w/w relative to the solute). Be aware that using too much can lead to product loss.- Increase the stirring or refluxing time with the activated carbon.- Ensure the activated carbon is of a suitable grade for decolorization.- If color persists, a second recrystallization or an alternative purification method like column chromatography may be necessary. |

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Amine Hydrochlorides (Illustrative)

| Solvent System | Typical Recovery Yield | Purity Improvement | Notes |

| Isopropyl Alcohol (Isopropanol) | Good to Excellent | Excellent | Often the solvent of choice. Good balance of solubility at high temperature and insolubility at low temperature. |

| Ethanol | Moderate to Good | Good | The hydrochloride salt may have higher solubility in ethanol at low temperatures, potentially reducing yield compared to isopropanol. |

| Ethanol/Ethyl Acetate | Good | Very Good | Using a co-solvent system can help to fine-tune the solubility and improve crystal formation and purity. |

| Methanol | Low to Moderate | Moderate | Generally, hydrochloride salts are quite soluble in methanol, which can lead to lower recovery. |

Note: The data in this table is illustrative and based on general principles for amine hydrochlorides. Actual yields and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Isopropyl Alcohol

This protocol is adapted from a standard procedure for the purification of Pyridine-N-oxide hydrochloride.[1]

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of isopropyl alcohol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize recovery.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities. Subsequently, wash with a small amount of cold diethyl ether to help dry the crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Decolorization with Activated Carbon

-

Dissolution: Dissolve the crude, colored this compound in a suitable amount of hot isopropyl alcohol as described in the recrystallization protocol.

-

Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-2% by weight of the crude product).

-